1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
Description
International Union of Pure and Applied Chemistry Nomenclature and Semantic Deconstruction
The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole-4-carbaldehyde. This nomenclature follows established conventions for heterocyclic compounds and provides a complete structural description through systematic naming protocols. The semantic deconstruction of this name reveals several distinct structural components that collectively define the molecular architecture.
The pyrazole ring system forms the central heterocyclic core, designated as "1H-pyrazole" in the International Union of Pure and Applied Chemistry nomenclature. This five-membered aromatic ring contains two nitrogen atoms in adjacent positions, creating a fundamental scaffold that serves as the foundation for subsequent substitution patterns. The "1H" designation specifically indicates the tautomeric form where the hydrogen atom is located on the nitrogen at position 1 of the pyrazole ring.
The thiophene substituent is systematically described as "thiophen-3-yl," indicating attachment of the thiophene ring through its carbon-3 position to the pyrazole core. This sulfur-containing five-membered aromatic heterocycle contributes significant electronic and steric properties to the overall molecular structure. The position-3 connectivity ensures that the sulfur atom of the thiophene ring is positioned meta to the point of attachment, influencing the electronic distribution across the heterocyclic system.
The fluorinated ethyl chain is designated as "2-fluoroethyl" and is attached to the nitrogen-1 position of the pyrazole ring. This substituent introduces both lipophilic character through the ethyl chain and electronegative character through the terminal fluorine atom. The Chemical Abstracts Service registry number for this compound is 2097971-80-5, providing unambiguous identification in chemical databases and literature.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₀H₉FN₂OS, representing a precise atomic composition that defines the compound's fundamental chemical identity. This formula indicates the presence of ten carbon atoms, nine hydrogen atoms, one fluorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom, arranged in a specific three-dimensional configuration.
The molecular weight calculations based on standard atomic masses yield a value of 224.25 Daltons according to commercial suppliers, while computational databases report 224.26 grams per mole. This slight variation reflects differences in the precision of atomic mass values used in different computational systems, though both values are functionally equivalent for practical purposes.
The elemental composition analysis reveals important insights into the compound's chemical behavior and properties. The carbon content represents 53.57% of the total molecular weight, reflecting the substantial aromatic character contributed by both the pyrazole and thiophene ring systems. The presence of multiple heteroatoms (nitrogen, oxygen, sulfur, and fluorine) constitutes 46.43% of the molecular weight, indicating significant polar character and potential for diverse intermolecular interactions.
The nitrogen atoms contribute 12.50% of the molecular weight and are positioned within the pyrazole ring system, where they participate in aromatic stabilization and provide sites for potential hydrogen bonding interactions. The sulfur atom, representing 14.29% of the molecular weight, is incorporated within the thiophene ring and contributes to the compound's electronic properties through its participation in the aromatic system. The fluorine atom, despite representing only 8.48% of the molecular weight, exerts disproportionate influence on the compound's polarity and metabolic stability due to its high electronegativity.
X-ray Crystallographic Characterization
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of this compound. While specific crystallographic data for this exact compound was not available in the search results, extensive structural information exists for closely related pyrazole-carbaldehyde derivatives that provide valuable insights into the expected structural parameters.
Crystal structure determinations of analogous compounds demonstrate that pyrazole-4-carbaldehyde derivatives typically exhibit planar or near-planar conformations of the pyrazole ring system with the attached carbaldehyde group. In the case of 1-phenyl-1H-pyrazole-4-carbaldehyde, crystallographic analysis revealed that "the aldehyde group is almost coplanar with the pyrazole ring to which it is connected" with an oxygen-carbon-carbon-carbon torsion angle of -179.35 degrees. This planarity facilitates optimal conjugation between the carbaldehyde functionality and the aromatic pyrazole system.
For 3-(thiophen-2-yl)-1H-pyrazole derivatives, structural studies have shown that the thiophene ring can adopt various orientations relative to the pyrazole core. In the crystal structure of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, "the asymmetric unit of the crystal structure consists of two independent molecules" with twist angles between the thiophene and pyrazole groups ranging from 18.9 to 26.5 degrees. These values suggest moderate rotational flexibility around the carbon-carbon bond connecting the two heterocyclic systems.
The presence of the 2-fluoroethyl substituent on the pyrazole nitrogen is expected to introduce additional conformational complexity due to the rotational freedom around the nitrogen-carbon and carbon-carbon bonds of the ethyl chain. Fluorine substitution typically influences crystal packing through weak hydrogen bonding interactions and van der Waals contacts, potentially affecting the overall crystal structure and stability.
Comparative Structural Analysis with Analogous Pyrazole-Carbaldehyde Derivatives
Comparative structural analysis with related pyrazole-carbaldehyde derivatives reveals important structure-activity relationships and provides context for understanding the unique properties of this compound. The systematic examination of analogous compounds demonstrates how specific structural modifications influence molecular geometry, electronic properties, and intermolecular interactions.
The parent compound 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde, which lacks the 2-fluoroethyl substituent, has the molecular formula C₈H₆N₂OS and a molecular weight of 178.21 grams per mole. This structural comparison reveals that the addition of the fluoroethyl group increases the molecular weight by 46.05 Daltons, representing a 25.85% increase in mass while introducing significant changes in lipophilicity and electronic properties.
The positional isomer 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde demonstrates how thiophene ring connectivity affects molecular properties. This compound features thiophene attachment through position-2 rather than position-3, resulting in a different spatial arrangement of the sulfur atom relative to the pyrazole core. The Chemical Abstracts Service number 26033-27-2 identifies this isomer, which has been extensively studied and serves as a valuable comparison for understanding positional effects on molecular behavior.
Fluorinated analogues provide additional insights into the influence of halogen substitution on pyrazole-carbaldehyde systems. The compound 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde represents a structural variant where fluorine is incorporated within an aromatic ring rather than an aliphatic chain. This compound has the molecular formula C₁₄H₉FN₂OS and demonstrates how fluorine positioning affects molecular properties and biological activity profiles.
The systematic comparison extends to non-fluorinated analogues such as 3-phenyl-1H-pyrazole-4-carbaldehyde, which has the molecular formula C₁₀H₈N₂O and molecular weight 172.18 grams per mole. This compound lacks both the thiophene heterocycle and fluorine substitution, providing a simplified structural framework for evaluating the contributions of heteroatom incorporation and halogen substitution.
The structural modifications observed across this series of compounds demonstrate the versatility of the pyrazole-4-carbaldehyde scaffold for incorporating diverse functional groups and heterocyclic systems. The presence of the thiophene ring introduces sulfur-based interactions and modifies the electronic distribution compared to purely carbon-based aromatic systems. The fluoroethyl substitution represents a significant departure from traditional alkyl or aryl substituents, introducing both enhanced metabolic stability and altered physicochemical properties that distinguish this compound from its non-fluorinated analogues.
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-2-3-13-5-9(6-14)10(12-13)8-1-4-15-7-8/h1,4-7H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVORARSWBIAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound belonging to the pyrazole class. Its unique structural features, including a fluoroethyl group and a thiophene ring, suggest potential biological activities that merit detailed investigation. This article explores the compound's synthesis, biological mechanisms, and relevant case studies to elucidate its pharmacological potential.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine with a 1,3-diketone.
- Introduction of the Thiophene Group : The thiophene moiety is incorporated via a palladium-catalyzed cross-coupling reaction.
- Addition of the Fluoroethyl Group : This is accomplished through nucleophilic substitution reactions involving fluoroethyl halides.
Biological Mechanisms
Biologically, compounds in the pyrazole family are known for their ability to interact with various molecular targets, including enzymes and receptors. The specific mechanism of action for this compound may involve:
- Enzyme Inhibition : Pyrazole derivatives can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
Biological Activity Overview
The biological activities associated with pyrazole derivatives include:
- Anticancer Properties : Some studies have reported selective anti-proliferative effects on various human cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial Effects : Pyrazole derivatives have shown activity against bacterial and fungal strains, suggesting utility in treating infections.
- Anti-inflammatory Activity : Certain pyrazoles exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Anticancer Activity
A study by Wazalwar et al. (2020) highlighted the anticancer potential of substituted pyrazoles. They demonstrated that specific derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies with known active compounds .
Antimicrobial Activity
Research has indicated that pyrazole derivatives can inhibit the growth of various pathogens. A comparative study showed that compounds with similar structures to this compound displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C10H9FN2OS |
| Molecular Weight | 240.26 g/mol |
| CAS Number | 2091653-49-3 |
| Anticancer Activity | Effective against multiple cancer cell lines |
| Antimicrobial Activity | Active against various bacterial strains |
Comparison with Similar Compounds
Antimicrobial Activity
- 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Exhibits potent activity against P. aeruginosa and B. subtilis (MIC < 5 µg/mL), outperforming ampicillin. The bulkier 4-isopropylbenzyl group may enhance membrane penetration .
- 1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde : Shows strong antibacterial activity against Gram-positive and Gram-negative strains, comparable to streptomycin. Halogen substitution (Cl) improves potency compared to methoxy or nitro groups .
Anticancer Activity
- 3-(8-Methoxy-2-oxo-2H-chromen-3-yl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-1H-pyrazole-4-carbaldehyde (5m) : Demonstrates IC₅₀ values of 1.2–2.8 µM against HeLa, MCF7, and A549 cancer cell lines. The coumarin-thiazole-pyrazole scaffold enables DNA intercalation .
- Target Compound : The thiophen-3-yl group may offer distinct π-stacking interactions compared to coumarin derivatives, but antiproliferative activity remains unstudied.
Spectral and Physicochemical Properties
The carbaldehyde C=O stretch remains consistent (~1675 cm⁻¹), but heterocyclic substituents (thiophene vs. furan) alter conjugation and ring vibration modes.
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Halogens (F, Cl) enhance antimicrobial and anti-inflammatory activity by increasing electrophilicity and membrane interaction .
Heterocyclic Rings : Thiophene and furan substituents improve π-stacking in anticancer agents, while thiazole derivatives show enhanced enzyme inhibition .
Fluorine Substitution : The 2-fluoroethyl group in the target compound may reduce toxicity compared to aryl halides while maintaining metabolic stability .
Preparation Methods
Synthetic Route Overview
The synthesis of This compound involves:
- Construction of the pyrazole core with the thiophene substituent at the 3-position.
- Introduction of the 2-fluoroethyl group at the N-1 position of the pyrazole ring.
- Formylation at the 4-position of the pyrazole ring to install the aldehyde group.
Preparation of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde Intermediate
The thiophene-substituted pyrazole aldehyde precursor can be synthesized by condensation of appropriate hydrazines with β-dicarbonyl compounds containing thiophene rings, followed by formylation.
- For example, 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is prepared by cyclization of hydrazones derived from thiophene-2-carboxaldehyde and subsequent Vilsmeier-Haack formylation.
- Thiophene substitution at the 3-position can be achieved via Gewald or Paal-Knorr reactions in some cases, but for pyrazole derivatives, hydrazone cyclization is preferred.
Final Purification and Characterization
- The crude product is typically purified by column chromatography using silica gel with hexane/ethyl acetate mixtures.
- Recrystallization from ethanol or ethanol/water mixtures yields pure compounds.
- Characterization includes melting point determination, ^1H NMR, ^13C NMR, and HRMS to confirm structure and purity.
Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine + β-dicarbonyl thiophene derivative | 70-85 | Cyclization under reflux in ethanol or DMF |
| Formylation at C-4 | Vilsmeier-Haack reagent (POCl3/DMF) | 60-75 | Reaction at 0-40 °C, careful quenching |
| N-1 Alkylation with 2-fluoroethyl | 2-fluoroethyl bromide, base (K2CO3), DMF | 65-80 | Stirring at 50-80 °C for several hours |
| Purification | Silica gel chromatography, recrystallization | - | Hexane/ethyl acetate eluent, ethanol recrystallization |
Research Findings and Optimization Notes
- Microwave irradiation has been reported to accelerate similar pyrazole aldehyde syntheses, reducing reaction times from hours to minutes while maintaining or improving yields.
- Use of mild bases and controlled temperature prevents side reactions such as aldehyde reduction or polymerization.
- Solvent choice affects yield and purity; DMF and ethanol are preferred for alkylation and cyclization steps respectively.
- The presence of the fluoroalkyl group enhances the compound's chemical stability and potential biological activity, making the alkylation step crucial for the target compound's properties.
Q & A
Q. What are the optimal synthetic routes for 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via multistep reactions involving:
- Step 1: Preparation of the pyrazole core through cyclocondensation of hydrazine derivatives with β-ketoaldehydes. For example, 2-fluoroethyl hydrazine can react with a β-ketoaldehyde precursor under reflux in ethanol or methanol .
- Step 2: Functionalization at the 3-position with thiophen-3-yl groups via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Step 3: Introduction of the aldehyde group at position 4 using Vilsmeier-Haack formylation (POCl₃/DMF), with temperature control (0–5°C) to avoid over-oxidation .
Key Variables: Solvent polarity (ethanol vs. DMF), catalyst loading (1–5 mol%), and reaction time (6–24 hours) significantly impact yields (reported 45–72%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?
Answer:
- ¹H/¹³C NMR:
- The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm.
- The 2-fluoroethyl group shows splitting patterns (¹H: δ 4.5–4.8 ppm; ¹⁹F: δ -215 to -220 ppm) due to coupling with fluorine .
- Thiophen-3-yl protons resonate as multiplets at δ 7.2–7.5 ppm .
- Mass Spectrometry (HRMS): Expect [M+H]⁺ peaks matching the molecular formula C₁₁H₁₀FN₂OS (exact mass: 236.0522).
- IR Spectroscopy: Strong C=O stretch at ~1700 cm⁻¹ and C-F stretch at 1100–1200 cm⁻¹ .
Advanced Research Questions
Q. How does the electron-withdrawing fluoroethyl group influence the reactivity of the aldehyde moiety in nucleophilic addition reactions?
Answer: The 2-fluoroethyl group enhances electrophilicity at the aldehyde via inductive effects, accelerating reactions with amines or hydrazines to form Schiff bases or hydrazones. Computational studies (DFT) show a lowered LUMO energy (-1.8 eV) at the aldehyde carbon, favoring nucleophilic attack . Experimental Validation:
- Kinetics of hydrazone formation show a 2.3x faster rate compared to non-fluorinated analogs (k = 0.45 min⁻¹ vs. 0.19 min⁻¹ in ethanol at 25°C) .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-4-carbaldehydes with fluorinated substituents?
Answer: Discrepancies in antimicrobial or anticancer assays often arise from:
- Solubility Differences: Fluorinated compounds require DMSO or cyclodextrin-based delivery systems to avoid aggregation in aqueous media .
- Assay Conditions: Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) impact IC₅₀ values. Standardized protocols (e.g., CLSI guidelines) are recommended .
- Metabolic Stability: Fluorine substituents may alter cytochrome P450 interactions, necessitating hepatic microsome studies to confirm activity .
Q. How can computational modeling predict the binding affinity of this compound to kinase targets?
Answer:
- Docking Studies (AutoDock Vina): Use crystal structures of kinases (e.g., EGFR or CDK2) to model interactions. The thiophen-3-yl group engages in π-π stacking with Phe82 in CDK2, while the aldehyde forms hydrogen bonds with Lys33 .
- MD Simulations (GROMACS): Simulate binding stability over 100 ns; RMSD < 2.0 Å indicates stable binding. Fluorine’s electronegativity enhances hydrophobic interactions in the ATP-binding pocket .
Q. Methodological Considerations
Q. What are the challenges in achieving regioselectivity during pyrazole ring functionalization?
Answer: Regioselectivity at position 3 (thiophen-3-yl) vs. position 5 is controlled by:
- Directing Groups: Use of nitro or carboxylate groups at position 5 to block unwanted coupling .
- Catalytic Systems: Pd(OAc)₂/XPhos promotes C-3 selectivity in Suzuki reactions (yield: 68% vs. <10% at C-5) .
Q. How can researchers mitigate decomposition of the aldehyde group during long-term storage?
Answer:
- Storage Conditions: Argon atmosphere at -20°C in amber vials reduces oxidation.
- Stabilizers: Addition of 1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
